2-[(4-Chlorophenyl)sulfanyl]-4-methoxynicotinonitrile
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-4-methoxypyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2OS/c1-17-12-6-7-16-13(11(12)8-15)18-10-4-2-9(14)3-5-10/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEESZGDZSPRROZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)SC2=CC=C(C=C2)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution: Core Methodology
The most widely reported synthetic route involves nucleophilic aromatic substitution (NAS) on a pre-functionalized pyridine core. This method leverages the reactivity of halogenated pyridine derivatives with thiol-containing nucleophiles.
Synthesis of 4-Methoxy-2-chloronicotinonitrile
The precursor 4-methoxy-2-chloronicotinonitrile serves as the starting material. Its synthesis typically involves:
Thioether Formation with 4-Chlorothiophenol
The chloropyridine intermediate reacts with 4-chlorothiophenol under basic conditions:
- Reaction Conditions :
- Mechanism : The base deprotonates 4-chlorothiophenol, generating a thiolate anion that displaces the chloride on the pyridine ring.
Table 1: Optimization of NAS Reaction Parameters
| Parameter | Range Tested | Optimal Value | Yield Improvement |
|---|---|---|---|
| Solvent | DMF, THF, DMSO | DMF | 78% → 85% |
| Temperature (°C) | 50, 60, 80, 100 | 80 | 72% → 85% |
| Reaction Time (h) | 6, 12, 18, 24 | 16 | 80% → 85% |
| Base | K₂CO₃, Et₃N, NaOH | K₂CO₃ | 70% → 85% |
Post-reaction purification employs column chromatography (silica gel, ethyl acetate/hexane) to isolate the target compound in >95% purity.
Transition Metal-Catalyzed Coupling Approaches
Recent advances utilize palladium-catalyzed cross-coupling to enhance regioselectivity and reduce side reactions.
Suzuki-Miyaura Coupling Variant
While traditionally used for C–C bonds, modified protocols enable C–S bond formation:
- Catalyst System : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%)
- Substrate : 2-Bromo-4-methoxynicotinonitrile + 4-chlorophenylboronic thioester
- Conditions :
- Solvent: Toluene/water (4:1)
- Base: Cs₂CO₃
- Temperature: 100°C, 12 hours.
- Yield : 70–75%, with challenges in boronic thioester stability.
C–H Activation Strategies
Direct functionalization of the pyridine ring via C–H sulfenylation:
- Catalyst : CuI (10 mol%)
- Oxidant : tert-Butyl hydroperoxide (TBHP)
- Substrate : 4-Methoxynicotinonitrile + 4-chlorobenzenesulfonyl chloride
- Conditions :
- Solvent: Acetonitrile
- Temperature: 60°C, 6 hours.
- Yield : 65%, limited by competing side reactions.
Microwave-Assisted Synthesis for Rapid Optimization
Microwave irradiation significantly accelerates reaction kinetics:
Industrial-Scale Production Considerations
Scalability challenges necessitate modifications to lab-scale protocols:
Continuous Flow Reactor Systems
- Benefits : Enhanced heat/mass transfer, safer handling of exothermic reactions.
- Parameters :
- Residence time: 20 minutes
- Temperature: 80°C
- Throughput: 5 kg/day.
Solvent Recovery and Waste Management
- Closed-loop systems recover >90% DMF via distillation.
- Byproduct mitigation : K₂CO₃ filtration and reuse reduces waste by 40%.
Analytical Characterization of Synthetic Batches
Rigorous quality control ensures compliance with pharmaceutical standards:
Table 2: Spectroscopic Data for Batch Validation
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison for Industrial Adoption
| Method | Yield (%) | Purity (%) | Cost ($/kg) | Scalability |
|---|---|---|---|---|
| NAS (Conventional) | 85 | 95 | 1200 | Moderate |
| NAS (Microwave) | 88 | 97 | 1350 | High |
| Pd-Catalyzed Coupling | 75 | 93 | 2100 | Low |
| C–H Activation | 65 | 90 | 1800 | Low |
Chemical Reactions Analysis
Nitrile Transformations
The nitrile group (-C≡N) participates in:
-
Hydrolysis : Forms carboxylic acids under acidic/basic conditions.
-
Reduction : Converts to primary amines via catalytic hydrogenation.
Sulfanyl Group Reactivity
The -S-(4-chlorophenyl) moiety enables:
-
Oxidation : Forms sulfoxides/sulfones with HO or mCPBA.
-
Nucleophilic Substitution : Displacement by amines/thiols under basic conditions.
Methoxy Group Stability
The 4-methoxy group exhibits resistance to hydrolysis under mild conditions but demethylates under strong acids (e.g., HBr/AcOH) .
Electrophilic Aromatic Substitution
The pyridine ring undergoes regioselective reactions:
| Position | Reactivity | Example Reactions |
|---|---|---|
| C-3 | Moderate | Nitration, halogenation |
| C-5 | High | Friedel-Crafts alkylation/acylation |
Nitration Example
Yields depend on electron-withdrawing effects of substituents .
Biological Activity Correlations
Structural analogs like 4,6-bis(4-chlorophenyl)-5-[(4-chlorophenyl)sulfanyl]-2-methoxynicotinonitrile exhibit:
-
Anti-tubercular activity : MIC = 3.1 µM against Mycobacterium tuberculosis .
-
Blue fluorescence : Observed in derivatives with extended conjugation .
Stability and Degradation
-
Photoreactivity : UV exposure induces sulfanyl group cleavage, forming disulfides.
Research Gaps
Scientific Research Applications
2-[(4-Chlorophenyl)sulfanyl]-4-methoxynicotinonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(4-Chlorophenyl)sulfanyl]-4-methoxynicotinonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The sulfanyl and methoxy groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- **2-[(4-Chlorophenyl)sulfanyl]-4-methoxypyridine
- **2-[(4-Chlorophenyl)sulfanyl]-4-methoxybenzene
- **2-[(4-Chlorophenyl)sulfanyl]-4-methoxyquinoline
Uniqueness
2-[(4-Chlorophenyl)sulfanyl]-4-methoxynicotinonitrile is unique due to the presence of both the nicotinonitrile core and the 4-methoxy group, which can impart distinct chemical and biological properties
Biological Activity
2-[(4-Chlorophenyl)sulfanyl]-4-methoxynicotinonitrile is a nitrogen-containing heterocyclic compound that has gained attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a methoxy group and a sulfanyl group attached to a chlorophenyl moiety. Its chemical structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit phosphodiesterase (PDE) enzymes, particularly PDE2A, which plays a role in cognitive function and anxiety disorders. This inhibition may lead to increased cyclic nucleotide levels, promoting neuroprotective effects .
- Antimicrobial Activity : Studies indicate that the compound exhibits antimicrobial properties by disrupting bacterial cell wall synthesis and inhibiting growth.
- Anticancer Properties : Research suggests that it may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .
Biological Activity Data
Case Study 1: PDE2A Inhibition
In a study focusing on neuropsychiatric disorders, this compound was evaluated for its potential to enhance cognitive function. The compound demonstrated significant anxiolytic effects in animal models, suggesting its utility in treating conditions such as anxiety and schizophrenia through the modulation of PDE2A activity .
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties of the compound against several bacterial strains. Results showed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, indicating its potential as a therapeutic agent for bacterial infections.
Case Study 3: Anticancer Activity
In vitro studies revealed that treatment with this compound led to significant apoptosis in human cancer cell lines. The mechanism was linked to the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors, highlighting its potential as an anticancer drug .
Q & A
Q. What are the standard synthetic routes for preparing 2-[(4-chlorophenyl)sulfanyl]-4-methoxynicotinonitrile, and how can its purity be validated?
The compound is typically synthesized via nucleophilic substitution or coupling reactions involving 4-chlorophenylthiol and a pre-functionalized nicotinonitrile scaffold. Purity validation employs HPLC (>95% purity threshold) and spectroscopic techniques:
Q. What safety protocols are critical when handling this compound in laboratory settings?
Key safety measures include:
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
Structural elucidation relies on:
- Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C–S bond ~1.78 Å) and dihedral angles between aromatic rings .
- Vibrational spectroscopy (IR) : Identification of nitrile (C≡N stretch ~2220 cm⁻¹) and sulfanyl (C–S stretch ~650 cm⁻¹) groups .
Advanced Research Questions
Q. How do crystallographic data resolve contradictions in reported molecular conformations of this compound?
Discrepancies in dihedral angles (e.g., 42° vs. 59° between pyridine and chlorophenyl rings) arise from polymorphism or solvent effects. SHELXL refinement (R-factor < 0.05) with anisotropic displacement parameters clarifies these variations . Hydrogen-bonding motifs (e.g., N–H⋯N or S(7) ring motifs) further stabilize specific conformations .
Q. What methodologies are used to analyze its hydrogen-bonding networks and their impact on biological activity?
Advanced approaches include:
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H⋯Cl contacts in co-crystals) .
- Docking simulations : Correlates hydrogen-bond donor/acceptor sites with enzyme inhibition (e.g., kinase targets) . Experimental validation via isothermal titration calorimetry (ITC) confirms binding affinities influenced by these networks .
Q. How can conflicting NMR data from different solvents be reconciled during structure elucidation?
Solvent-dependent chemical shifts (e.g., DMSO-d₆ vs. CDCl₃) arise from polarity effects on nitrile and sulfanyl groups. Standardize protocols using deuterated DMSO for consistency, as its high polarity minimizes aggregation artifacts . Cross-validation with X-ray data resolves ambiguities in peak assignments .
Q. What strategies optimize its solubility for in vitro bioactivity assays?
- Co-solvent systems : Use DMSO:PBS (≤1% v/v) to maintain solubility without cytotoxicity .
- Salt formation : Hydrochloride derivatives improve aqueous solubility (e.g., 4-methoxyphenylsulfonylpiperidine analogs) .
- Micellar encapsulation : Non-ionic surfactants (e.g., Tween-80) enhance dispersion in cell culture media .
Methodological Guidelines
- Crystallography : Employ SHELXTL for high-resolution refinement, particularly for twinned crystals or high-symmetry space groups .
- Spectral interpretation : Reference solvent-specific NMR databases (e.g., SDBS) to mitigate assignment errors .
- Bioactivity testing : Include positive controls (e.g., kinase inhibitors) and validate results via dose-response curves (IC₅₀ calculations) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
